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Compound of Interest

Compound Name: MRTX849 acid

Cat. No.: B10857796

This in-depth guide provides a comprehensive overview of the early clinical trial data for
MRTX849 (adagrasib), a potent and selective inhibitor of the KRAS G12C mutation. The
information is tailored for researchers, scientists, and drug development professionals, with a
focus on quantitative data, experimental protocols, and the underlying biological pathways.

Mechanism of Action and Signaling Pathway

MRTX849 is a small molecule inhibitor that specifically and irreversibly binds to the cysteine
residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein
in its inactive, GDP-bound state.[1] By doing so, MRTX849 effectively blocks the downstream
signaling through the RAS/MAPK pathway, which is crucial for cell growth, proliferation, and
survival.[2][3] The inhibition of this pathway ultimately leads to the suppression of tumor cell
growth and induction of apoptosis in KRAS G12C-mutant cancers.[1]
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MRTX849 Mechanism of Action in the KRAS G12C Signaling Pathway.

Early Clinical Trial Data: The KRYSTAL-1 Study

The primary source of early clinical data for MRTX849 comes from the Phase 1/2 KRYSTAL-1
trial (NCT03785249). This multicohort study was designed to evaluate the safety, tolerability,
pharmacokinetics, and clinical activity of adagrasib in patients with advanced solid tumors
harboring the KRAS G12C mutation.[3][4][5][6]

Efficacy Data

The following tables summarize the key efficacy outcomes from the KRYSTAL-1 trial across
different patient cohorts.

Table 1: Efficacy of MRTX849 in KRAS G12C-Mutant Non-Small Cell Lung Cancer (NSCLC)

Endpoint Pooled Phase 1/1b & 2 Cohorts (N=132)[1]
Objective Response Rate (ORR) 44%

Disease Control Rate (DCR) 81%

Median Duration of Response (DOR) 12.5 months

Median Progression-Free Survival (PFS) 6.9 months

Median Overall Survival (OS) 14.1 months

Table 2: Efficacy of MRTX849 in KRAS G12C-Mutant Colorectal Cancer (CRC) and Other Solid
Tumors
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Safety and Tolerability

Treatment-related adverse events (TRAES) were common but generally manageable. The most

frequently reported TRAEs are summarized below.

Table 3: Common Treatment-Related Adverse Events (Any Grade) in the KRYSTAL-1 Trial
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Frequency (Any Grade)[1] Frequency (Grade 3/4)[5]
Adverse Event

[517] [7]
Nausea 49.2% - 80.0% 2.1%
Diarrhea 47.6% - 72.0% 1.1%
Vomiting 39.7% - 51.5% 0%
Fatigue 40.0% - 45.0% 1.1% - 15.0%
Dermatitis Acneiform 47.9% 2.1%

2.1% (Grade 3), 1.1% (Grade

Hypomagnesemia 28.7% 2
Headache 26.6% 3.2%
Rash 22.3% 2.1%

Experimental Protocols
Study Design and Patient Population

The KRYSTAL-1 trial was a Phase 1/2, multicenter, open-label study.[6][8] The Phase 1 portion
involved a dose-escalation design to determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D).[1] The Phase 2 portion consisted of multiple expansion
cohorts to evaluate the efficacy and safety of MRTX849 in various KRAS G12C-mutant solid
tumors.[6]

Key Inclusion Criteria:

Histologically confirmed diagnosis of a solid tumor malignancy with a KRAS G12C mutation.

[9]

Unresectable or metastatic disease.[9]

Patients must have received at least one prior systemic therapy.[7]

Eastern Cooperative Oncology Group (ECOG) performance status of O or 1.[7]
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e Adequate organ function.[9]

Key Exclusion Criteria:

» History of intestinal disease or major gastric surgery likely to alter absorption.[9]
o Active brain metastases (stable, treated brain metastases were allowed).[7]

e Other active cancers.[9]

Dosing and Administration

The recommended Phase 2 dose of MRTX849 was established at 600 mg administered orally
twice daily.[1]

Efficacy and Safety Assessments

o Tumor Response: Tumor assessments were performed every 6 weeks using computed
tomography (CT) or magnetic resonance imaging (MRI).[5] Objective response and disease
progression were evaluated according to the Response Evaluation Criteria in Solid Tumors
version 1.1 (RECIST v1.1).[1][8]

o Safety: Adverse events were graded using the National Cancer Institute's Common
Terminology Criteria for Adverse Events (CTCAE) version 5.0.[5]

Pharmacokinetic (PK) Analysis

Serial plasma samples were collected to characterize the pharmacokinetic profile of MRTX849.
[5] A single-dose PK lead-in period of 96 hours was conducted in selected patients.[5] Key PK
parameters evaluated included:

Time to maximum plasma concentration (Tmax)

Maximum plasma concentration (Cmax)

Area under the plasma concentration-time curve (AUC)

Half-life (t1/2)[1]
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Molecular Testing

The presence of a KRAS G12C mutation was a key inclusion criterion. This was confirmed in
tumor tissue or circulating tumor DNA (ctDNA) using polymerase chain reaction (PCR) or next-
generation sequencing (NGS) based assays.[5] Both local and central laboratory testing were

utilized to confirm the mutation status.
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Generalized Experimental Workflow for a Patient in the KRYSTAL-1 Trial.
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Conclusion

The early clinical data from the KRYSTAL-1 trial demonstrate that MRTX849 (adagrasib) is a
promising therapeutic agent for patients with KRAS G12C-mutant solid tumors, showing
significant clinical activity and a manageable safety profile. The detailed experimental protocols
from this study provide a solid foundation for future research and clinical development in this
area. Further investigations, including combination therapies and explorations in earlier lines of
treatment, are ongoing to fully elucidate the potential of this targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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